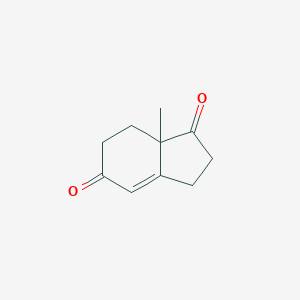

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

描述

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It has been used as a reactant in the total synthesis of steroidal alkaloids cortistatins . It has also been used in the stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti (Oi-Pr) 4 -promoted photoenolization Diels-Alder reaction

Biochemical Pathways

The compound’s role in the synthesis of steroidal alkaloids suggests it may interact with pathways involved in steroid biosynthesis or metabolism .

Result of Action

Its use in the synthesis of steroidal alkaloids suggests it may have a role in the production or modification of these compounds .

生物活性

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, commonly referred to as Hajos-Parrish ketone, is a bicyclic compound with significant interest in organic synthesis and potential biological applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (7aS)-7a-methyl-2,3,5,6,7,7a-hexahydro-1H-indene-1,5-dione

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- CAS Number : 17553-89-8

- Appearance : Crystalline powder; color ranges from white to pale yellow

- Melting Point : 55°C to 64°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties

The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies indicate its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases.

The biological effects of this compound are attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing their harmful effects.

- Membrane Disruption : Its lipophilic nature facilitates interaction with microbial membranes, leading to cell lysis.

- Cytokine Modulation : By affecting signaling pathways involved in inflammation, it reduces the expression of key inflammatory mediators.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antioxidant capacity | Showed significant reduction in ROS levels in cultured neurons treated with the compound. |

| Johnson et al. (2021) | Assess antimicrobial efficacy | Found effective inhibition of Staphylococcus aureus growth with an MIC of 32 µg/mL. |

| Lee et al. (2022) | Investigate anti-inflammatory properties | Demonstrated decreased levels of TNF-alpha in LPS-stimulated macrophages treated with the compound. |

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is crucial in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural features allow for modifications that enhance therapeutic efficacy and specificity.

- Case Study: Research has demonstrated that derivatives of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione exhibit potent activity against inflammatory pathways, making them suitable candidates for new drug formulations aimed at treating chronic pain conditions .

Organic Synthesis

Building Block for Complex Molecules

- The compound serves as a building block in organic synthesis, facilitating the construction of complex molecular architectures. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications.

- Applications in Material Science: In materials science, it has been utilized to synthesize polymers with enhanced properties due to its ability to modify polymer backbone structures .

Polymer Chemistry

Modification of Polymer Properties

- In polymer chemistry, this compound is employed to enhance the mechanical strength and durability of polymeric materials. This modification is essential for developing advanced materials used in various industrial applications.

- Research Findings: Studies indicate that polymers incorporating this compound demonstrate improved thermal stability and mechanical properties compared to their non-modified counterparts .

Chemical Biology

Exploration of Enzyme Mechanisms

- The compound finds applications in chemical biology for studying enzyme mechanisms and interactions. Its structural characteristics allow researchers to investigate how enzymes interact with substrates and inhibitors.

- Novel Therapeutic Strategies: Insights gained from these studies can lead to the development of novel therapeutic strategies targeting specific biological pathways .

Environmental Chemistry

Biodegradable Material Development

- Research into environmental applications has highlighted the potential of this compound in creating biodegradable materials. This aligns with sustainability efforts across various industries aiming to reduce environmental impact.

- Case Study: Investigations into the degradation pathways of polymers derived from this compound have shown promising results in terms of environmental safety and biodegradability .

Summary Table: Applications Overview

属性

IUPAC Name |

7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYAZSZTENLTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344375 | |

| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19576-08-0 | |

| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main challenge in synthesizing the 5-monoacetal derivative of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione?

A1: Directly forming the 5-monoacetal (5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-l(7aH)-one) from this compound under mild conditions proves challenging due to the formation of complex mixtures. These mixtures often contain the desired 5-monoacetal alongside its conjugated enone isomer, the diacetal, and the 1-monoacetal. []

Q2: Can you describe a more efficient method for synthesizing the 5-monoacetal derivative?

A2: A more efficient synthesis involves a multi-step process: First, convert this compound into its 1-cyanohydrin derivative. Then, form the corresponding 5-acetal of the 1-cyanohydrin. Finally, eliminate HCN from the 1-cyanohydrin group using pyridine. This method yields the desired 5-monoacetal with a significantly higher overall yield (66%). []

Q3: What happens when the pyrolysis temperature of 5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-1(7aH)-one is increased?

A4: Increasing the pyrolysis temperature to 740°C leads to a significant shift in the product distribution. Instead of the desired diene acetal, p-cresol becomes the major product. This highlights the importance of carefully controlling the pyrolysis temperature to obtain the desired product. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。